molecular formula C16H19IN2O B14351280 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline CAS No. 93590-79-5

4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline

Cat. No.: B14351280
CAS No.: 93590-79-5
M. Wt: 382.24 g/mol
InChI Key: JKPRXTMGFOHNHN-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group, a phenoxy group, and an iodine atom attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring structure.

    Iodoanilines: These compounds share the iodine atom attached to the aniline ring.

    Phenoxy derivatives: These compounds share the phenoxy group attached to the aromatic ring.

Uniqueness

4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

93590-79-5

Molecular Formula

C16H19IN2O

Molecular Weight

382.24 g/mol

IUPAC Name

4-[4-(dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline

InChI

InChI=1S/C16H19IN2O/c1-18(2)12-5-8-14(9-6-12)20-16-10-7-13(19(3)4)11-15(16)17/h5-11H,1-4H3

InChI Key

JKPRXTMGFOHNHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N(C)C)I

Origin of Product

United States

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